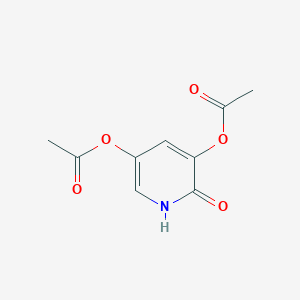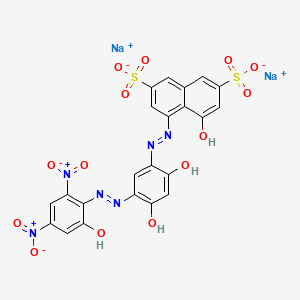
7-(2-Oxocyclopentyl)heptyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Oxocyclopentyl)heptyl acetate: is an organic compound with the molecular formula C14H24O3. It is an ester derived from the reaction of 7-(2-oxocyclopentyl)heptanol and acetic acid. This compound is known for its unique structure, which includes a cyclopentyl ring with a ketone group and a heptyl chain attached to an acetate group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-oxocyclopentyl)heptyl acetate typically involves the esterification of 7-(2-oxocyclopentyl)heptanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-(2-Oxocyclopentyl)heptyl acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Chemistry: 7-(2-Oxocyclopentyl)heptyl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It can also be used as a substrate in assays to investigate the activity of esterases and other related enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 7-(2-oxocyclopentyl)heptyl acetate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 7-(2-oxocyclopentyl)heptanol and acetic acid. This reaction is important in various biochemical pathways and can influence cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl (2-oxocyclopentyl)acetate: Similar structure but with an ethyl group instead of a heptyl chain.
Methyl (2-oxocyclopentyl)acetate: Similar structure but with a methyl group instead of a heptyl chain.
Propyl (2-oxocyclopentyl)acetate: Similar structure but with a propyl group instead of a heptyl chain.
Uniqueness: 7-(2-Oxocyclopentyl)heptyl acetate is unique due to its longer heptyl chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, boiling point, and reactivity compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
62627-58-1 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
7-(2-oxocyclopentyl)heptyl acetate |
InChI |
InChI=1S/C14H24O3/c1-12(15)17-11-6-4-2-3-5-8-13-9-7-10-14(13)16/h13H,2-11H2,1H3 |
Clé InChI |
JANFTHXZBWUPDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCCC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)






![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)





